REACTION_CXSMILES
|
[C-]#N.[K+].[C:4]([NH2:7])(=O)C.[Cl-].C[N+](C)(C)[C:11]1[N:16]=[C:15]([O:17][CH3:18])[N:14]=[C:13]([O:19][CH3:20])[N:12]=1>O>[C:4]([C:11]1[N:12]=[C:13]([O:19][CH3:20])[N:14]=[C:15]([O:17][CH3:18])[N:16]=1)#[N:7] |f:0.1,3.4|
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Name
|
|
Quantity
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26 g
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Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
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24 g
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Type
|
reactant
|
Smiles
|
[Cl-].C[N+](C1=NC(=NC(=N1)OC)OC)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to 85°-90° C
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Type
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TEMPERATURE
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Details
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The resulting brown reaction solution was heated to 90°-100° C. for an additional one hour
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ether and methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
were then dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC(=NC(=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |